molecular formula C11H14O2 B1339945 Ethyl 2,5-dimethylbenzoate CAS No. 33499-43-3

Ethyl 2,5-dimethylbenzoate

Cat. No. B1339945
CAS RN: 33499-43-3
M. Wt: 178.23 g/mol
InChI Key: DDZFMOLFXZLMPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Another example is the synthesis of a series of novel compounds from benzothiazole derivatives and ethyl bromocyanoacetate, which proceeded in good yields . These methods highlight the versatility of synthetic approaches in creating complex molecules that share a benzoate structure.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . Single-crystal X-ray diffraction studies are also employed to confirm the 3D molecular structure of the synthesized compounds . These analyses are crucial for verifying the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclocondensation, and annulation methods . These reactions are carefully optimized to improve yields and selectivity. For example, the Horner–Wadsworth–Emmons-type olefination and a bromination reaction are discussed with improvements that permitted the elimination of purification steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by spectroscopic methods and theoretical calculations. Density functional theory (DFT) and Atoms in Molecules (AIM) theories are used to evaluate the properties and interactions within the molecules . The vibrational analysis indicates the formation of dimers in the solid state by intermolecular hydrogen bonding . Additionally, the antioxidant properties of some compounds are evaluated in vitro, indicating potential pharmacological applications .

Scientific Research Applications

Antifungal and Antineoplastic Activities

Ethyl 2,5-dimethylbenzoate and its derivatives have been investigated for their antifungal and antineoplastic properties. For instance, a study found that certain metabolites related to ethyl 2,5-dimethylbenzoate exhibited strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cells (Silva et al., 2005)(Silva et al., 2005). Furthermore, compounds synthesized from derivatives of ethyl 2,5-dimethylbenzoate were studied for their antineoplastic properties, although preliminary data did not indicate significant antineoplastic activity (Koebel et al., 1975)(Koebel et al., 1975).

Synthesis and Chemical Properties

Ethyl 2,5-dimethylbenzoate has been utilized in the synthesis of various chemical compounds. For example, its derivatives have been prepared for potential use in treating hyperproliferative disorders and cancer, demonstrating the compound's versatility in chemical synthesis (Kucerovy et al., 1997)(Kucerovy et al., 1997). Another study focused on the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, highlighting the chemical transformations involving ethyl 2,5-dimethylbenzoate (Bartlett et al., 1983)(Bartlett et al., 1983).

Fluorescent Probes for CO2 Detection

Innovations in fluorescent probe technology have seen the application of compounds related to ethyl 2,5-dimethylbenzoate. A study developed novel fluorescent probes based on this compound for the quantitative detection of low levels of carbon dioxide, demonstrating its potential in environmental monitoring and biological applications (Wang et al., 2015)(Wang et al., 2015).

Safety And Hazards

Ethyl 2,5-dimethylbenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash immediately with plenty of water and soap for at least 15 minutes . If swallowed, wash out mouth with water provided person is conscious .

properties

IUPAC Name

ethyl 2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFMOLFXZLMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558966
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethylbenzoate

CAS RN

33499-43-3
Record name Benzoic acid, 2,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33499-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A PODEVYN - libstore.ugent.be
Supramolecular chemistry is a very vibrant research topic and thanks its popularity to the fact that it is inspired by nature, making this a highly interdisciplinary field. After all, the initial …
Number of citations: 0 libstore.ugent.be

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